molecular formula C9H8BrNO4 B14052278 1-(4-Bromo-3-nitrophenoxy)-2-propanone CAS No. 78137-77-6

1-(4-Bromo-3-nitrophenoxy)-2-propanone

Cat. No.: B14052278
CAS No.: 78137-77-6
M. Wt: 274.07 g/mol
InChI Key: LTYXFXVMQXYTGS-UHFFFAOYSA-N
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Description

1-(4-bromo-3-nitro-phenoxy)-propan-2-one is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenoxy ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-nitro-phenoxy)-propan-2-one typically involves the reaction of 4-bromo-3-nitrophenol with a suitable propanone derivative under controlled conditions. One common method involves the use of dichloromethane as a solvent and sodium hydroxide as a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-nitro-phenoxy)-propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-bromo-3-nitro-phenoxy)-propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-nitro-phenoxy)-propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to target sites. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitrophenol: Shares the bromine and nitro groups but lacks the propanone moiety.

    4-bromo-2-nitrophenol: Similar structure with a different position of the nitro group.

    1-(4-bromo-3-nitro-phenoxy)-ethanone: Similar structure with an ethanone moiety instead of propanone.

Uniqueness

1-(4-bromo-3-nitro-phenoxy)-propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups, along with the propanone moiety, allows for a wide range of chemical transformations and interactions.

Properties

CAS No.

78137-77-6

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenoxy)propan-2-one

InChI

InChI=1S/C9H8BrNO4/c1-6(12)5-15-7-2-3-8(10)9(4-7)11(13)14/h2-4H,5H2,1H3

InChI Key

LTYXFXVMQXYTGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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